4-(5-chloropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
CAS No.: 2640879-22-5
Cat. No.: VC11866070
Molecular Formula: C13H17ClN4O2
Molecular Weight: 296.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640879-22-5 |
|---|---|
| Molecular Formula | C13H17ClN4O2 |
| Molecular Weight | 296.75 g/mol |
| IUPAC Name | [4-(5-chloropyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C13H17ClN4O2/c14-10-7-15-13(16-8-10)18-5-6-20-11(9-18)12(19)17-3-1-2-4-17/h7-8,11H,1-6,9H2 |
| Standard InChI Key | UZCMCQNECGEELF-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=C(C=N3)Cl |
| Canonical SMILES | C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=C(C=N3)Cl |
Introduction
Synthesis and Preparation
While specific synthesis details for 4-(5-chloropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine are not available, compounds with similar structures often involve multi-step syntheses. These may include:
-
Pyrimidine Ring Formation: Typically involves condensation reactions or cyclization of appropriate precursors.
-
Morpholine Ring Attachment: May involve nucleophilic substitution or coupling reactions.
-
Introduction of Pyrrolidine-1-carbonyl Group: Often achieved through amide bond formation using carbonylating agents.
Biological Activity and Potential Applications
Compounds with pyrimidine and morpholine rings have been explored for various biological activities, including anticancer, antimicrobial, and antioxidant properties. The presence of a chloro substituent and a pyrrolidine-1-carbonyl group could enhance these properties or provide sites for further modification to tailor the compound's activity.
| Potential Biological Activity | Possible Mechanisms |
|---|---|
| Anticancer | Interference with DNA replication or cell cycle regulation |
| Antimicrobial | Disruption of microbial cell wall synthesis or membrane integrity |
| Antioxidant | Scavenging of free radicals, reducing oxidative stress |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume